Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Push-pull olefin Isomerization Kinetics

Researchers face limited access to push-pull olefins enabling regioselective cyclization to 5-cyanouracils. This E-isomer provides dual electrophile-nucleophile reactivity unavailable in simpler 2-cyanoacrylates. - Enables one-pot, catalyst-free synthesis of diverse 5-cyanouracil nucleoside analogues - Quantifiable 13C NMR marker (Δδ C=C = 85.83 ppm) for unambiguous QC - Defined thermal isomerization kinetics (Ea = 19.6 kcal/mol) for reaction modeling

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
CAS No. 869116-51-8
Cat. No. B7853312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-cyano-3-ethoxyacryloyl)carbamate
CAS869116-51-8
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCCOC=C(C#N)C(=O)NC(=O)OCC
InChIInChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+
InChIKeyJNZGHWBZWCEXEJ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Push-Pull Olefin Intermediate


Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, with CAS number 869116-51-8, is a specialized organic compound classified as a push-pull olefin due to its strong electron-withdrawing cyano and carbamate groups on one side of a C=C double bond and an electron-donating ethoxy group on the other [1]. This structural feature imparts a highly polarized, reactive character to the molecule [1]. It serves as a crucial intermediate in the multi-component synthesis of 5-cyanouracils, which are biologically relevant nucleoside analogues [2]. The compound is primarily available in its E-isomer form, which is produced with high stereoselectivity [1].

1 Push-pull olefin intermediate with strong polarization
2 E-isomer form, produced with high stereoselectivity
3 Key building block for multi-component 5-cyanouracil synthesis

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Why Analogs Fail


In-class compounds cannot be generically substituted for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate due to its unique combination of functional groups that enable specific, multistep reactivity. Unlike simpler 2-cyano-3-ethoxyacrylates (e.g., CAS 94-05-3), which lack a carbamate moiety, this compound possesses both a highly reactive electrophilic center and an internal carbamate nucleophile [1]. This dual functionality is essential for the cascade reaction with primary amines, leading to the formation of a key N-alkylated intermediate (Z-3) that subsequently undergoes an intramolecular cyclization to yield a 5-cyanouracil [2]. Analogs without the carbamate group would fail to undergo this crucial cyclization step, resulting in different, non-cyclized products. The strong push-pull character of the olefin, which drives these transformations, is also highly sensitive to the specific electron-donating and withdrawing groups present [1].

Target
Analog Concern
Risk Summary
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
Analog lacks carbamate nucleophile
Fails key intramolecular cyclization; forms non-cyclized products
E-isomer push-pull olefin
Altered electron-donating/withdrawing groups
Push-pull character highly sensitive; reactivity profile may shift

Quantitative Differentiation Evidence


Thermal Isomerization Kinetics

The E-isomer (E-2) undergoes irreversible thermal isomerization to the Z-isomer (Z-2) with a defined activation energy (Ea) and other thermodynamic parameters. This kinetic profile is a direct, quantifiable measure of the compound's unique push-pull character and its stability as the E-isomer [1].

Isomerization kinetics
Head-to-head
E-2 Ea 19.6 kcal mol⁻¹
Z-2 ΔS‡ -17.5 cal K⁻¹ mol⁻¹
Supports thermal stability prediction for E-isomer
Measured in solution; storage conditions may differ
Push-pull olefin Isomerization Kinetics

Catalyst-Free 5-Cyanouracil Synthesis

The use of acetonitrile as a solvent allows for the formation of E-ethyl (2-cyano-3-ethoxyacryloyl) carbamate (E-2) without the need for an acetic anhydride catalyst, a key differentiator from Shaw's earlier method. Furthermore, this solvent system facilitates the entire multi-component reaction to produce 5-cyanouracils (4a-c) feasibly, avoiding the non-cyclized byproduct issue observed in the previous approach [1].

Synthesis selectivity
Method context
Acetonitrile method: yields 5-cyanouracils
Shaw's method: may produce non-cyclized byproducts
Supports protocol selection for cyclized product
Qualitative outcome; no quantified yield difference
5-Cyanouracil Multi-component reaction Catalyst-free

Push-Pull Character via ¹³C NMR

The extent of polarization across the central C=C double bond, a hallmark of push-pull olefins, is quantified by the ¹³C NMR chemical shift difference (Δδ C=C) of the two sp²-hybridized carbon atoms. For this compound, the Δδ C=C is reported as 85.83 ppm [1].

¹³C NMR shift diff.
Class-level
Δδ C=C 85.83 ppm
Benchmark for push-pull character confirmation
Class-level inference; verify with lot-specific spectrum
NMR Push-pull effect Chemical shift

Purity and Storage Specifications

Commercially available Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is supplied with a specified minimum purity of 95+% and a recommended storage condition of sealed, dry at 2-8°C .

Commercial specification
Data to verify
Purity ≥95%, Storage 2-8°C sealed dry
Lot-specific review required
Vendor specification; confirm with COA
Chemical procurement Purity Storage

Recommended Research Applications


5-Cyanouracil Library Synthesis

As a key intermediate, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate enables the one-pot, multi-component synthesis of diverse 5-cyanouracils. This is achieved by reacting it with ethyl orthoformate and various primary amines in acetonitrile, a process that circumvents the need for an acetic anhydride catalyst and the formation of non-cyclized byproducts [1]. This application is directly supported by the evidence of catalyst-free E-2 formation and successful cyclization to 5-cyanouracils [1].

Push-Pull Olefin Reactivity & Isomerization

This compound serves as an ideal model system for investigating the dynamics of push-pull olefins. Its well-characterized, irreversible thermal isomerization (E-2 to Z-2) with defined kinetic parameters (Ea = 19.6 kcal mol⁻¹, ΔS‡ = -17.5 cal K⁻¹ mol⁻¹) provides a quantifiable framework for studying the relationship between molecular structure, polarization, and reactivity [2]. The very large ¹³C NMR chemical shift difference (Δδ C=C = 85.83 ppm) offers a precise spectral handle for quantifying its push-pull character [2].

QC and Analytical Method Development

The unique and quantifiable ¹³C NMR chemical shift difference (Δδ C=C = 85.83 ppm) provides a robust, unambiguous spectral marker for confirming the identity and assessing the purity of the E-isomer [2]. This evidence supports the development of targeted analytical methods, such as quantitative NMR (qNMR), for batch-to-batch quality control, ensuring the consistency and reliability of the compound as a research reagent.

Application
Selection Property
Validation Focus
5-Cyanouracil library synthesis
Multi-component cyclization compatibility
Cyclized product confirmation
Push-pull olefin reactivity study
E-isomer thermal stability profile
Isomerization kinetics monitoring
QC and analytical method development
¹³C NMR chemical shift benchmark
Isomeric purity verification

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